molecular formula C8H4F2N2O B12353976 5,7-difluoro-4aH-quinazolin-4-one

5,7-difluoro-4aH-quinazolin-4-one

Cat. No.: B12353976
M. Wt: 182.13 g/mol
InChI Key: OFIHCYBUKUJVOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups and oxidation states. These derivatives can exhibit unique chemical and biological properties, making them valuable for further research and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-difluoro-4aH-quinazolin-4-one include other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of fluorine atoms at the 5th and 7th positions. This unique substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties . The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

5,7-difluoro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3,7H

InChI Key

OFIHCYBUKUJVOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2C1=NC=NC2=O)F)F

Origin of Product

United States

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